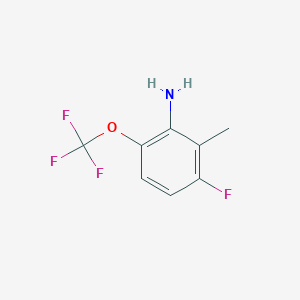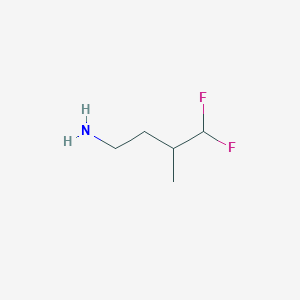
4,4-Difluoro-3-methylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-3-methylbutan-1-amine is an organic compound with the molecular formula C5H11F2N It is a derivative of butanamine, where two hydrogen atoms on the fourth carbon are replaced by fluorine atoms, and a methyl group is attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-3-methylbutan-1-amine typically involves the introduction of fluorine atoms into the butanamine structure. One common method is the difluoromethylation of 3-methylbutan-1-amine using difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. This method also minimizes the risk of exposure to hazardous chemicals and improves overall safety.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine or alkane.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
4,4-Difluoro-3-methylbutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound can be used to study the effects of fluorine substitution on biological activity and metabolic stability.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-3-methylbutan-1-amine depends on its specific application. In biological systems, the presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The fluorine atoms can also increase the metabolic stability of the compound, making it more resistant to enzymatic degradation.
Comparison with Similar Compounds
Similar Compounds
3-Methylbutan-1-amine: Lacks the fluorine atoms, resulting in different chemical and biological properties.
4,4-Difluorobutan-1-amine: Similar structure but without the methyl group, leading to differences in reactivity and applications.
4-Fluoro-3-methylbutan-1-amine:
Uniqueness
4,4-Difluoro-3-methylbutan-1-amine is unique due to the presence of two fluorine atoms and a methyl group, which confer distinct chemical properties. These modifications can enhance the compound’s stability, reactivity, and biological activity, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C5H11F2N |
|---|---|
Molecular Weight |
123.14 g/mol |
IUPAC Name |
4,4-difluoro-3-methylbutan-1-amine |
InChI |
InChI=1S/C5H11F2N/c1-4(2-3-8)5(6)7/h4-5H,2-3,8H2,1H3 |
InChI Key |
YYRIUAUPSGRMIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


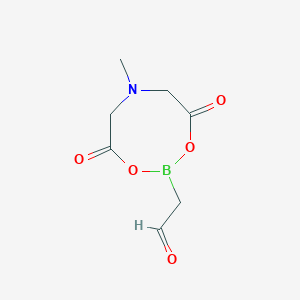
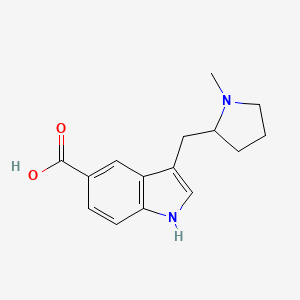

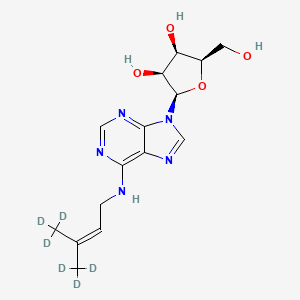
![7-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B15292959.png)
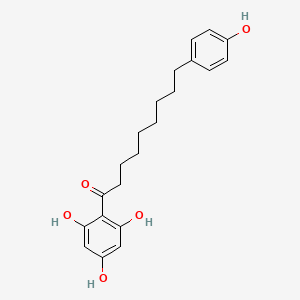
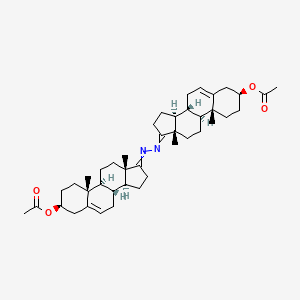
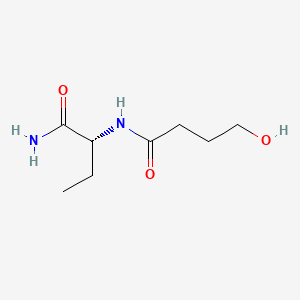
![7-Benzyl-3-(2,4-difluorophenyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15292972.png)
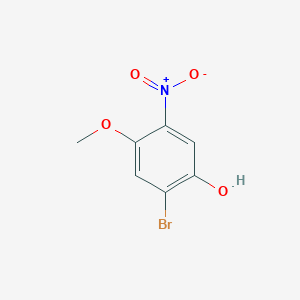
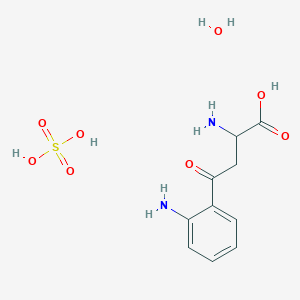
![Methyl 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]methyl]-thio]propionimidate Hyxdrochloride](/img/structure/B15292989.png)
